
(S)-2-(phenylmethyl)amino Propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(phenylmethyl)amino Propanamide is an organic compound characterized by the presence of a secondary amine and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(phenylmethyl)amino Propanamide typically involves the reaction of (S)-2-amino-1-propanol with benzyl chloride under basic conditions to form (S)-2-(phenylmethyl)amino-1-propanol. This intermediate is then subjected to an amidation reaction with an appropriate carboxylic acid derivative, such as acyl chloride or anhydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes for specific steps in the synthesis may be employed to improve enantioselectivity and reduce environmental impact.
化学反応の分析
Types of Reactions
(S)-2-(phenylmethyl)amino Propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(phenylmethyl)amino Propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-2-(phenylmethyl)amino Propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (S)-2-amino-1-propanol
- (S)-2-(phenylmethyl)amino-1-propanol
- (S)-2-(phenylmethyl)amino Butanamide
Uniqueness
(S)-2-(phenylmethyl)amino Propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its secondary amine and amide groups allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
特性
CAS番号 |
775263-01-9 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
(2S)-2-(benzylamino)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1 |
InChIキー |
YAIQLSGJDFUANQ-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NCC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)N)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
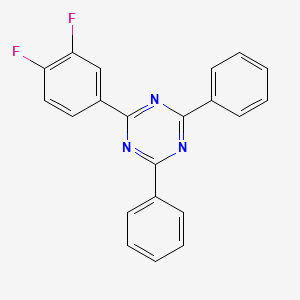
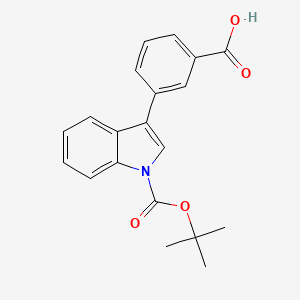
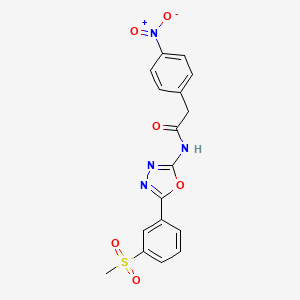
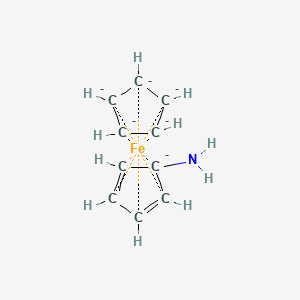
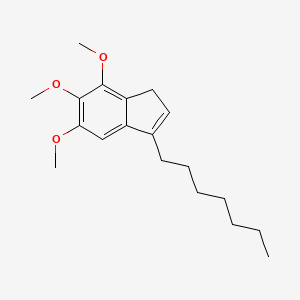
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
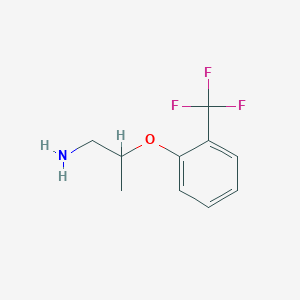

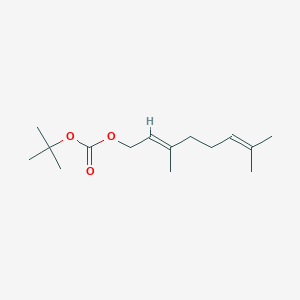
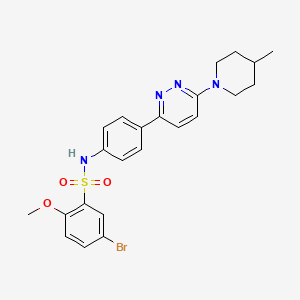
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)

